molecular formula C15H13IN2O3S B249358 N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

Cat. No. B249358
M. Wt: 428.2 g/mol
InChI Key: FONAMCOBHWMJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide, also known as GW9662, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation, glucose homeostasis, and inflammation. The inhibition of PPARγ by GW9662 has been shown to have significant implications in various fields of research, including cancer biology, metabolic disorders, and immunology.

Mechanism of Action

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide acts as a selective antagonist of PPARγ by binding to its ligand-binding domain. This binding prevents the activation of PPARγ by its natural ligands, such as thiazolidinediones. The inhibition of PPARγ by this compound has been shown to have downstream effects on various biological processes, including adipocyte differentiation, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
The inhibition of PPARγ by this compound has been shown to have significant biochemical and physiological effects. Inhibition of PPARγ has been shown to reduce adipocyte differentiation and promote lipolysis, which may have implications in the treatment of obesity. Additionally, this compound has been shown to reduce insulin sensitivity and glucose uptake, which may have implications in the treatment of type 2 diabetes. Finally, inhibition of PPARγ has been shown to reduce inflammation, which may have implications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has several advantages as a tool for scientific research. It is a selective antagonist of PPARγ, which allows for the specific inhibition of this nuclear receptor without affecting other pathways. Additionally, this compound has been shown to have low toxicity and high stability, making it a reliable tool for long-term experiments. However, this compound also has some limitations. Its selectivity for PPARγ may limit its use in studies that require inhibition of other nuclear receptors. Additionally, the inhibition of PPARγ by this compound may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research involving N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide. One potential area of research is the role of PPARγ in cancer biology. PPARγ has been shown to have both tumor-promoting and tumor-suppressive effects, and the inhibition of PPARγ by this compound may have implications in the treatment of cancer. Additionally, the role of PPARγ in immune regulation is an area of active research, and the inhibition of PPARγ by this compound may have implications in the treatment of autoimmune diseases. Finally, the development of more selective PPARγ antagonists, with fewer off-target effects, may further improve the utility of this compound as a tool for scientific research.

Synthesis Methods

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide can be synthesized through a multi-step process that involves the reaction of 4-iodobenzoyl chloride with 2-hydroxy-5-methoxyaniline to form N-[(2-hydroxy-5-methoxyphenyl)carbamoyl]-4-iodobenzamide. This intermediate can then be treated with thiosemicarbazide to form the final compound, this compound.

Scientific Research Applications

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been extensively used in scientific research as a tool to study the role of PPARγ in various biological processes. It has been shown to inhibit the transcriptional activity of PPARγ by binding to its ligand-binding domain. This inhibition has been used to investigate the downstream effects of PPARγ activation in different cellular contexts.

properties

Molecular Formula

C15H13IN2O3S

Molecular Weight

428.2 g/mol

IUPAC Name

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

InChI

InChI=1S/C15H13IN2O3S/c1-21-11-6-7-13(19)12(8-11)17-15(22)18-14(20)9-2-4-10(16)5-3-9/h2-8,19H,1H3,(H2,17,18,20,22)

InChI Key

FONAMCOBHWMJSB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

COC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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